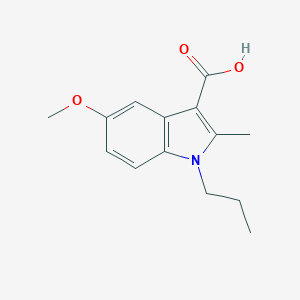

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-2-methyl-1-propylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRKZYWTBFQHCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585377 |

Source

|

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-24-3 |

Source

|

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide on the

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, actionable protocols. The synthesis is logically segmented into three core transformations: the construction of the indole nucleus via the Fischer indole synthesis, subsequent N-alkylation to introduce the propyl substituent, and final saponification to yield the target carboxylic acid. This document is intended for an audience of professional chemists and researchers, offering field-proven insights and authoritative grounding for the synthesis of this and structurally related molecules.

Strategic Overview: A Retrosynthetic Approach

The design of a successful synthesis begins with a logical deconstruction of the target molecule. Our strategy for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is predicated on a three-step sequence that builds the molecule from commercially available precursors. The retrosynthetic analysis reveals a clear and efficient path forward.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection strategy highlights three key transformations:

-

Fischer Indole Synthesis: To construct the core 5-methoxy-2-methyl-indole scaffold.

-

N-Alkylation: To install the N-propyl group, a common modification in medicinal chemistry to modulate pharmacokinetic properties.

-

Ester Hydrolysis: To unmask the C-3 carboxylic acid, a key functional handle for further derivatization or as a final pharmacophore.

Part I: The Core Construction via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[4][5]

Mechanistic Underpinnings

The reaction proceeds through a series of well-established steps. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Hydrazone Formation: Reversible condensation of 4-methoxyphenylhydrazine with ethyl 2-methylacetoacetate forms the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, acid-catalyzed rearrangement to form a di-imine intermediate.

-

Cyclization & Aromatization: The intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under the acidic conditions to generate the energetically favorable aromatic indole ring.[1][3]

The presence of the electron-donating methoxy group at the para-position of the phenylhydrazine facilitates the[6][6]-sigmatropic rearrangement, making this a highly favorable substrate for the Fischer synthesis.[2]

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol: Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

This protocol is adapted from established procedures for Fischer indolization.[7][8]

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of polyphosphoric acid (PPA) (approx. 150 g) in a 500 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle.

-

Reaction Initiation: To the PPA, add 4-methoxyphenylhydrazine hydrochloride (20.0 g, 114.5 mmol) portion-wise while stirring.

-

Substrate Addition: Slowly add ethyl 2-methylacetoacetate (16.5 g, 114.5 mmol) to the mixture via a dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 80°C.

-

Reaction: Once the addition is complete, heat the reaction mixture to 90-95°C and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent.

-

Workup: Allow the mixture to cool to approximately 60°C and pour it carefully onto 500 g of crushed ice with vigorous stirring.

-

Extraction: The resulting precipitate is collected by vacuum filtration. The solid is then dissolved in ethyl acetate (300 mL), and the organic layer is washed sequentially with water (2 x 150 mL), 5% sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Part II: N-Alkylation of the Indole Nucleus

With the indole core established, the next step is the introduction of the propyl group at the N-1 position. The indole N-H proton is weakly acidic and can be removed by a suitable base to form a nucleophilic indole anion, which readily reacts with an alkyl halide.[9]

Rationale for Reagent Selection

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. Potassium carbonate is a milder alternative but may require higher temperatures or longer reaction times.

-

Alkylating Agent: 1-Bromopropane is a cost-effective and reactive electrophile for this transformation. 1-Iodopropane could be used for enhanced reactivity if needed.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation and promotes the S_N2 reaction.

Experimental Protocol: Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate

-

Inert Atmosphere: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (2.8 g, 70 mmol).

-

Solvent & Substrate: Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Add anhydrous DMF (150 mL) followed by a solution of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (13.0 g, 55.7 mmol) in DMF (50 mL) dropwise at 0°C.

-

Deprotonation: Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.

-

Alkylation: Cool the mixture back to 0°C and add 1-bromopropane (7.5 g, 61.3 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of ice-cold water (200 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting oil is purified by column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexane:Ethyl Acetate) to yield the pure N-propylated indole ester.

Part III: Saponification to the Target Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic saponification reaction, achieved by heating the ester with a strong base in a protic solvent mixture.[10][11][12]

Experimental Protocol: 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate (10.0 g, 36.3 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

-

Hydrolysis: Add potassium hydroxide (KOH) pellets (4.1 g, 73.0 mmol) and heat the mixture to reflux (approx. 80-85°C) for 4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

-

Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate will form.

-

Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with copious amounts of cold water to remove inorganic salts. Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid.

Laboratory Workflow and Data Summary

An efficient synthesis relies on a structured and repeatable laboratory workflow.

Caption: A generalized workflow for each synthetic step.

Summary of Quantitative Data

| Compound | Step | Starting Material | Typical Yield | Melting Point (°C) | Molecular Weight ( g/mol ) |

| Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | 1 | 4-Methoxyphenylhydrazine HCl | 75-85% | 151-153 | 233.27 |

| Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate | 2 | Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | 80-90% | N/A (Oil) | 275.35 |

| 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | 3 | Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate | >90% | 188-191 | 247.29 |

Conclusion

The synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is reliably achieved through a three-step sequence employing the Fischer indole synthesis, N-alkylation, and ester hydrolysis. Each step is high-yielding and utilizes well-understood chemical transformations, making the overall pathway efficient and scalable. The provided protocols, grounded in established chemical principles, offer a clear and reproducible guide for researchers and drug development professionals aiming to access this and analogous indole structures for further investigation.

References

-

Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

-

Oxford Academic. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

-

Taber, D. F., & Stachel, S. J. (2011). Practical Methodologies for the Synthesis of Indoles. Organic Process Research & Development, 15(4), 835-840. [Link]

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

National Institutes of Health. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC. [Link]

-

ResearchGate. (2018). The Japp‐Klingemann Reaction. [Link]

-

Hajra, A., & Bhowmick, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54695-54716. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]

-

SciSpace. (2002). Fischer indole synthesis in the absence of a solvent. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Hillier, M. C., et al. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(1), 28-33. [Link]

- Google Patents. (2006).

-

Royal Society of Chemistry. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel indole derivative, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities. The guide outlines a robust, multi-step synthetic pathway, leveraging established chemical transformations. Furthermore, it details a suite of analytical methodologies for the comprehensive structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. Predicted physicochemical properties and a discussion of potential biological activities are also presented, providing a foundation for future pharmacological evaluation.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Modifications to the indole ring system, including substitutions at the 1, 2, 3, and 5 positions, have led to the development of potent therapeutic agents. The introduction of a methoxy group at the 5-position, in particular, has been shown to be a key determinant in the pharmacological profile of many indole derivatives, contributing to activities ranging from anticancer to neuroprotective effects.[3] This guide focuses on the systematic characterization of a specific, underexplored derivative: 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid.

Proposed Synthetic Pathway

The synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid can be strategically approached from the commercially available precursor, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. The proposed pathway involves a three-step sequence: O-methylation, N-propylation, and subsequent ester hydrolysis. This approach is designed for efficiency and amenability to scale-up.

Caption: Proposed three-step synthesis of the target compound.

Step 1: O-Methylation of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

The initial step focuses on the selective methylation of the phenolic hydroxyl group. This is a standard transformation, and the use of dimethyl sulfate with a mild base like potassium carbonate in acetone is a reliable method that avoids N-methylation of the indole ring.

Protocol:

-

To a solution of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Propylation of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

The second step involves the alkylation of the indole nitrogen with a propyl group. The use of a strong base like sodium hydride is necessary to deprotonate the indole nitrogen, followed by the addition of an alkylating agent such as 1-iodopropane.

Protocol:

-

To a solution of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add 1-iodopropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis of Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation, offering mild reaction conditions.

Protocol:

-

Dissolve the ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. The following section details the expected properties and the analytical techniques to be employed.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (to be determined experimentally) |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and DMF. |

| pKa | Expected to be in the range of 4-5 for the carboxylic acid proton. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure and data from analogous compounds, the following proton (¹H) and carbon (¹³C) NMR spectral features are anticipated.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | COOH |

| ~7.3-7.4 | d | 1H | Ar-H (H4) |

| ~7.1-7.2 | d | 1H | Ar-H (H7) |

| ~6.7-6.8 | dd | 1H | Ar-H (H6) |

| ~4.1-4.2 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~3.8 | s | 3H | OCH₃ |

| ~2.6 | s | 3H | C2-CH₃ |

| ~1.7-1.8 | sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~155 | C5 |

| ~140 | C7a |

| ~132 | C2 |

| ~128 | C3a |

| ~112 | C7 |

| ~111 | C4 |

| ~105 | C3 |

| ~101 | C6 |

| ~55 | OCH₃ |

| ~45 | N-CH₂ |

| ~23 | N-CH₂-CH₂ |

| ~12 | C2-CH₃ |

| ~11 | N-CH₂-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Expected Fragmentation Pattern (Electron Impact - EI):

The mass spectrum of indole-3-carboxylic acids often shows a prominent molecular ion peak (M⁺).[4][5] Key fragmentation pathways are expected to involve the loss of the carboxylic acid group (•COOH or H₂O + CO) and fragmentation of the N-propyl side chain.

Caption: Predicted major fragmentation pathways in EI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2960, ~2870 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Potential Biological Activity and Applications

While no specific biological data for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid has been reported, the structural motifs present suggest several avenues for pharmacological investigation.

-

Anticancer Potential: Many 5-methoxyindole derivatives have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[3] The presence of the N-alkyl group can also influence cytotoxic efficacy.[6][7]

-

Antimicrobial Activity: Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[8][9] The N-propyl substituent may enhance lipophilicity, potentially improving cell membrane penetration and antibacterial efficacy.

-

Neuropharmacological Activity: The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, due to its structural similarity to serotonin.[3]

Proposed Initial Biological Screening:

A logical first step in evaluating the biological potential of this compound would be to perform in vitro assays targeting these areas.

Caption: Proposed initial biological screening workflow.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and characterization of the novel compound, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. The proposed synthetic route is robust and utilizes well-established chemical transformations, making it accessible to proficient synthetic chemists. The detailed analytical methodologies outlined will ensure the unambiguous structural confirmation and purity assessment of the final product. The discussion on potential biological activities provides a strong rationale for its inclusion in drug discovery screening programs. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related indole derivatives.

References

- Benchchem. (2025). Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate.

- Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301.

- Benchchem. (2025). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.

- ResearchGate. (2025). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles.

- Alimi, A., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o539.

- ResearchGate. (2025). Synthesis of N‐alkylated derivatives of 5‐methoxyindolylbenzimidazole.

- ChemicalBook. (2023). 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid synthesis.

- mzCloud. (2015). Indole 3 carboxylic acid.

- ChemicalBook. (2023). Indole-3-carboxylic acid(771-50-6) IR Spectrum.

- Sigma-Aldrich. (2023). INDOLE-3-CARBOXYLIC ACID, 2-ISOPROPYLHYDRAZIDE - [FTIR] - Spectrum.

- ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.

- ACS Publications. (2002). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.

- PubChem. (2023). Indole-3-Carboxylic Acid.

- ACS Publications. (1960). Synthesis and Infrared Spectra of Some Indole Compounds.

- ResearchGate. (2025). (PDF) Study of Mass Spectra of Some Indole Derivatives.

- Springer. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.

- PubMed. (1983). N-Alkylated derivatives of 5-fluorouracil.

- ResearchGate. (2016). FT-IR spectrum of control indole.

- Semantic Scholar. (2020). Synthesis and Cytotoxic Activity of Several Novel N- Alkyl- Plinabulin Derivatives With Aryl Group Moieties.

- MDPI. (2021). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria.

- MDPI. (2022). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis.

- PubMed. (2014). Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines.

- PubMed. (2018). Synthesis, Characterization and Cytotoxicity Studies of Methoxy Alkyl Substituted Metallocenes.

- The University of Liverpool Repository. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository.

- ChemicalBook. (2023). 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum.

- MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- MDPI. (2021). Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.

- ChemicalBook. (2023). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.

- PubMed. (2019). Antibacterial Properties of Propolis.

- PMC. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

- MedChemExpress. (2023). Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

- Organic Chemistry Data. (2023). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.

- MDPI. (2010). Biomedical Importance of Indoles.

Sources

- 1. Synthesis, characterization and cytotoxicity studies of methoxy alkyl substituted metallocenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | C13H15NO3 | CID 53399250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Abstract

Introduction: The Imperative for Structural Verification

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The precise arrangement of its functional groups—a methoxy group at the 5-position, a methyl at the 2-position, an N-propyl group at the 1-position, and a carboxylic acid at the 3-position—dictates its chemical properties and biological activity. Therefore, unambiguous confirmation of its structure is paramount following synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains how to leverage NMR to confirm the identity and purity of the title compound, focusing on the causality behind spectral patterns.

Foundational Principles: Predicting the Spectrum

The predicted NMR spectrum is derived from the additive effects of each substituent on the indole core. The electron-donating methoxy group, the N-propyl chain, the C2-methyl group, and the electron-withdrawing carboxylic acid group each exert distinct electronic and steric influences that modulate the chemical shifts of nearby protons and carbons.

-

Inductive and Resonance Effects: The oxygen of the 5-methoxy group donates electron density into the benzene portion of the indole ring through resonance, causing a shielding (upfield shift) of ortho (C4, C6) and para (C7a, not C7) positions.

-

Anisotropic Effects: The π-systems of the indole ring and the carbonyl group of the carboxylic acid generate local magnetic fields. Protons situated above or below the plane of these systems will be shielded, while those on the periphery will be deshielded (downfield shift).[2]

-

N-Alkylation: The addition of the propyl group to the indole nitrogen removes the N-H proton and influences the chemical shifts of the adjacent C2 and C7a carbons.

Molecular Structure and Numbering Scheme

For clarity, the standard IUPAC numbering for the indole ring is used throughout this guide.

Caption: Molecular structure and numbering of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is the cornerstone of structural analysis. The predicted chemical shifts (δ), multiplicities, and integrations are summarized below. These predictions are based on data from structurally similar compounds.[3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |

|---|---|---|---|---|

| COOH | ~12.0 | broad singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the functional group. |

| H4 | ~7.35 | doublet (d) | 1H | Positioned ortho to the electron-donating methoxy group, H4 is shielded relative to the unsubstituted indole. It appears as a doublet due to coupling with H6 (meta-coupling, J ≈ 2.5 Hz). |

| H7 | ~7.28 | doublet (d) | 1H | H7 is typically the most upfield of the indole's benzene ring protons. It shows coupling only to H6 (ortho-coupling, J ≈ 8.8 Hz). |

| H6 | ~6.80 | doublet of doublets (dd) | 1H | H6 is coupled to both H7 (ortho, J ≈ 8.8 Hz) and H4 (meta, J ≈ 2.5 Hz), resulting in a dd pattern. It is significantly shielded by the para-methoxy group. |

| OCH₃ | ~3.80 | singlet (s) | 3H | The methoxy protons appear as a sharp singlet in a characteristic region.[5][6] |

| N-CH₂ | ~4.20 | triplet (t) | 2H | The methylene group attached to the indole nitrogen is deshielded by the aromatic ring and the nitrogen atom. It is split into a triplet by the adjacent CH₂ group (J ≈ 7.2 Hz). |

| C-CH₃ | ~2.50 | singlet (s) | 3H | The methyl group at the C2 position is a sharp singlet, as there are no adjacent protons to couple with. |

| N-CH₂CH₂ | ~1.75 | sextet or multiplet (m) | 2H | This central methylene group of the propyl chain is coupled to the two adjacent CH₂ and CH₃ groups, leading to a complex multiplet (or a sextet if coupling constants are similar). |

| N-CH₂CH₂CH₃ | ~0.90 | triplet (t) | 3H | The terminal methyl group of the propyl chain appears as a classic triplet due to coupling with the adjacent methylene group (J ≈ 7.4 Hz). |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal. The predicted chemical shifts are based on established substituent effects in indole systems.[7][8]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale and Commentary |

|---|---|---|

| COOH | ~165.0 | The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield. |

| C5 | ~155.0 | Directly attached to the electronegative oxygen of the methoxy group, C5 is the most deshielded carbon of the benzene ring portion. |

| C2 | ~140.0 | The presence of the methyl group and its position adjacent to the nitrogen and the C3-substituent places C2 downfield. |

| C7a | ~132.0 | This bridgehead carbon is influenced by the N-propylation. |

| C3a | ~128.0 | A quaternary bridgehead carbon, its shift is moderately affected by the substituents. |

| C3 | ~115.0 | The attachment of the carboxylic acid group shields C3 relative to an unsubstituted C3 position. |

| C7 | ~112.5 | Influenced by the adjacent nitrogen and the para-methoxy group. |

| C4 | ~112.0 | Shielded by the ortho-methoxy group. |

| C6 | ~101.0 | Strongly shielded by the para-methoxy group, appearing significantly upfield. |

| OCH₃ | ~55.5 | A characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[5] |

| N-CH₂ | ~46.0 | The carbon directly bonded to the nitrogen is the most deshielded of the propyl chain carbons. |

| N-CH₂CH₂ | ~22.5 | The central carbon of the propyl chain. |

| C-CH₃ | ~13.0 | The C2-methyl carbon. |

| N-CH₂CH₂CH₃ | ~11.0 | The terminal methyl carbon of the propyl chain, typically the most upfield signal. |

The Self-Validating System: 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, 2D NMR experiments are essential for creating a self-validating dataset, where connectivity confirms assignments.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:

-

H4 with H6

-

H6 with H7

-

N-CH₂ with N-CH₂CH₂

-

N-CH₂CH₂ with N-CH₂CH₂CH₃

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignments made in Tables 1 and 2. For example, it will link the signal at ~3.80 ppm to the carbon at ~55.5 ppm, confirming the OCH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for mapping the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons.

Key Predicted HMBC Correlations

The diagram below illustrates the crucial HMBC correlations that would unequivocally confirm the structure of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid.

Caption: Key expected HMBC correlations for structural confirmation. Arrows point from proton to carbon.

Experimental Protocol: A Workflow for High-Fidelity Data

Acquiring high-quality, reproducible NMR data requires a standardized methodology. The following protocol is optimized for compounds of this class.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample.

-

Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar compounds like carboxylic acids and its ability to slow the exchange of the COOH proton, often allowing it to be observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

-

Vortex the sample until fully dissolved and transfer it to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

-

Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.

-

Perform standard instrument tuning and matching procedures to optimize sensitivity.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of ~220 ppm. Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds to obtain a good signal for all carbons, including quaternaries.

-

2D Experiments (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters based on the specific instrument and sample concentration.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectra carefully to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the ¹H spectrum to determine the relative number of protons for each signal.

-

Experimental Workflow Diagram

Caption: Standardized workflow for NMR analysis from sample preparation to final spectral assignment.

Conclusion

This guide provides a robust framework for the analysis and verification of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid using NMR spectroscopy. By combining predicted 1D spectral data with the definitive connective information from 2D experiments, researchers can achieve an unequivocal structural assignment. The presented protocols for data acquisition and processing ensure the generation of high-fidelity, reliable data, upholding the principles of scientific integrity and reproducibility. This predictive and methodological approach serves as a valuable resource for chemists working with novel indole derivatives, enabling confident and efficient structural characterization.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2018). Taylor & Francis Online. Retrieved from [Link]

- Duddeck, H., et al. (1987).

-

Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole,2-methyl-3-propyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Le, T. B., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PubMed Central. Retrieved from [Link]

-

Mátyus, P., et al. (2012). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Retrieved from [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-methoxy-2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed Central. Retrieved from [Link]

- Gawinecki, R., et al. (n.d.).

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES.

-

SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methoxy-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methoxy-2-(3-methylpyridin-2-yl)-1H-indole-3-carbaldehyde - Optional[13C NMR]. Retrieved from [Link]

-

Raczyńska, A., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

-

Agrawal, P. K. (2016). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

Mass spectrometry of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Introduction

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid belongs to the vast and functionally diverse class of indole derivatives. The indole ring is a critical pharmacophore in modern drug discovery, appearing in numerous natural products, pharmaceuticals, and agrochemicals.[1] The specific substitutions on this target molecule—a methoxy group at the 5-position, a methyl at the 2-position, a propyl chain at the indole nitrogen, and a carboxylic acid at the 3-position—create a unique chemical entity with distinct physicochemical properties. Accurate characterization and quantification of such molecules are paramount in drug development, metabolic profiling, and quality control.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation and ionization to the logical interpretation of fragmentation patterns, ensuring a robust and self-validating analytical approach.

Molecular Properties and Isotopic Composition

A foundational understanding of the analyte's properties is the first step in method development.

-

Compound Name: 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

-

Molecular Formula: C₁₆H₂₁NO₃

-

Average Mass: 275.34 g/mol

-

Monoisotopic Mass: 275.15214 Da

The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), enabling precise mass measurements and elemental composition confirmation.

| Ion Species | Adduct | Exact Mass (m/z) |

| Positive Ion | [M+H]⁺ | 276.15942 Da |

| Positive Ion | [M+Na]⁺ | 298.14136 Da |

| Negative Ion | [M-H]⁻ | 274.14487 Da |

Strategic Approach: LC-MS/MS with Electrospray Ionization (ESI)

For a molecule possessing both a polar carboxylic acid group and a readily protonated indole nitrogen, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the premier analytical choice. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the precursor molecular ion. This is crucial for establishing the compound's identity and for selecting the ion for subsequent fragmentation experiments (MS/MS).

The workflow for this analysis follows a logical progression from sample preparation to data interpretation.

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

This protocol provides a robust starting point for method development. Optimization is encouraged based on the specific instrumentation and analytical goals (e.g., quantification vs. structural elucidation).

1. Sample Preparation

-

Objective: To prepare a clean sample solution compatible with the LC mobile phase.

-

Protocol:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

Perform serial dilutions using a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve working concentrations suitable for the instrument's sensitivity range (e.g., 1 ng/mL to 1 µg/mL).

-

For complex matrices (e.g., plasma, urine), a solid-phase extraction (SPE) or protein precipitation step would be necessary prior to dilution.[2]

-

Transfer the final solution to an appropriate autosampler vial.

-

2. Liquid Chromatography (LC) Parameters

-

Rationale: Reversed-phase chromatography using a C18 column is ideal for retaining and separating mid-polarity molecules like the target analyte. A gradient elution ensures efficient separation and sharp peak shapes.

-

Parameters:

-

Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 10% B

-

10.1-15 min: 10% B (Re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

3. Mass Spectrometry (MS) Parameters

-

Rationale: Separate analytical runs in both positive and negative ESI modes will provide complementary structural information. The parameters below are typical starting points for modern triple quadrupole or Q-TOF instruments.[3][4]

-

Parameters:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive & Negative (separate runs)

-

Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

MS1 Scan Range: m/z 100-500

-

MS/MS Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.

-

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

The true power of MS/MS lies in interpreting the fragmentation patterns to confirm the molecule's structure. The fragmentation of this indole derivative is dictated by its key functional groups: the carboxylic acid, the N-propyl chain, and the substituted indole core.

Positive Ion Mode ([M+H]⁺, m/z 276.16)

In positive mode, protonation is expected to occur at the indole nitrogen or the carbonyl oxygen. The subsequent fragmentation cascade will involve losses of stable neutral molecules and characteristic cleavages.

Caption: Predicted fragmentation of [M+H]⁺ ion.

-

Loss of Water (H₂O): The protonated carboxylic acid can easily eliminate a molecule of water, yielding a fragment at m/z 258.15 . This is a common loss for carboxylic acids.[5]

-

Loss of Carbon Dioxide (CO₂): Direct decarboxylation from the protonated precursor can lead to a fragment at m/z 232.17 .

-

Loss of Propene (C₃H₆): Cleavage of the N-propyl group via a rearrangement mechanism can result in the loss of propene, a stable neutral molecule. This produces a significant fragment at m/z 234.12 , corresponding to the 5-methoxy-2-methyl-1H-indole-3-carboxylic acid core.

-

Further Fragmentation: The m/z 234.12 ion can undergo further fragmentation, such as the loss of the carboxylic acid group (-COOH) and a hydrogen radical to yield an ion at m/z 188.08 , or a combined loss of water and carbon dioxide to yield m/z 160.08 . Indole ring fragmentations, such as the loss of HCN, are also possible but may be less prominent.[1]

Negative Ion Mode ([M-H]⁻, m/z 274.14)

Negative mode analysis is often highly informative for carboxylic acids. Deprotonation occurs at the acidic carboxylic acid proton, forming a stable carboxylate anion. The fragmentation is typically dominated by a single, highly efficient pathway.

Caption: Predicted fragmentation of [M-H]⁻ ion.

-

Loss of Carbon Dioxide (CO₂): The primary and most dominant fragmentation for the [M-H]⁻ ion of a carboxylic acid is the neutral loss of CO₂.[6] This results in a very stable carbanion and produces an intense product ion at m/z 230.15 . This transition (m/z 274.14 → 230.15) is an excellent candidate for developing a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assay.

-

Subsequent Fragmentation: The primary fragment ion at m/z 230.15 can undergo further fragmentation:

-

Loss of a Methyl Radical (CH₃): Loss of a methyl radical from either the 2-position or the 5-methoxy group can produce a fragment at m/z 215.13 .

-

Loss of Propene (C₃H₆): Similar to the positive mode, cleavage of the N-propyl group can result in the loss of propene, yielding a fragment at m/z 188.11 .

-

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is superior for the native compound, GC-MS analysis is feasible following a chemical derivatization step to increase volatility.

-

Rationale: The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in a hot GC inlet. Derivatization masks this polar group.

-

Methodology: Silylation is the most common approach. The analyte is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) group.

-

Expected Results:

-

The resulting TMS-ester will have a significantly higher molecular weight.

-

Under Electron Ionization (EI), fragmentation will be more extensive than in ESI.

-

Characteristic fragments will include the molecular ion of the derivatized compound, a prominent [M-15]⁺ peak due to the loss of a methyl group from the stable TMS moiety, and other fragments resulting from the cleavage of the propyl chain and indole core.

-

Conclusion

The mass spectrometric analysis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is most effectively performed using LC-MS/MS with electrospray ionization. This technique provides clear observation of the molecular ion and generates structurally informative fragments through collision-induced dissociation. Analysis in both positive and negative ion modes offers complementary data; the negative mode is particularly powerful, driven by a highly efficient decarboxylation that is ideal for sensitive quantification. By understanding the fundamental principles of ionization and the predictable fragmentation behavior of the constituent functional groups, researchers can develop robust, reliable, and self-validating methods for the characterization and quantification of this and structurally related indole derivatives.

References

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry, 40(4), 452-7. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

-

Gabellone, S., et al. (2023). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 28(21), 7382. Available at: [Link]

-

Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]

-

Human Metabolome Database. (2006). Indole-3-carboxylic acid (HMDB0003320). Available at: [Link]

-

PubChem. (n.d.). 5-methoxy-2-methyl-1H-indole-3-carboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030. Available at: [Link]

- Holcapek, M., et al. (2010). Analysis of Indole Alkaloids in Plant Extracts by Liquid Chromatography–Electrospray Ionization Mass Spectrometry. In Analysis of Bioactive Compounds in Plants. John Wiley & Sons, Ltd.

-

Rito, T. F., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2252. Available at: [Link]

-

LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. (2011). Journal of Agricultural and Food Chemistry, 59(17), 9470-8. Available at: [Link]

-

Yadav, M., et al. (2012). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 2(1), 74-94. Available at: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Indole-3-carbinol GC-MS (Non-derivatized). Available at: [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

Introduction: The Significance of Indole-3-Carboxylic Acids in Drug Discovery

An In-Depth Technical Guide on the Crystallographic Analysis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid and its Analogs

Disclaimer: As of January 2026, the specific crystal structure of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive framework for determining its crystal structure by detailing the necessary synthetic, crystallographic, and analytical steps. A closely related analog with a published crystal structure will be used as a case study to illustrate the principles and interpretative methodologies.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing molecules that can modulate biological targets. Specifically, indole-3-carboxylic acids are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to understanding its function. For drug development professionals, crystallographic data provides invaluable insights into:

-

Structure-Activity Relationships (SAR): Elucidating how the molecule's conformation influences its biological activity.

-

Pharmacophore Modeling: Identifying the key features responsible for molecular recognition at the active site of a target protein.

-

Lead Optimization: Guiding the rational design of more potent and selective analogs.

-

Polymorphism: Identifying different crystalline forms of the same compound, which can have significant implications for its solubility, stability, and bioavailability.

This guide will provide a comprehensive overview of the methodologies required to determine the crystal structure of novel indole-3-carboxylic acid derivatives, using a systematic and scientifically rigorous approach.

Synthesis and Crystallization

Proposed Synthetic Route

A plausible and efficient method for the synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is the Fischer indole synthesis. This classic reaction involves the cyclization of a phenylhydrazone under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis

-

Formation of the Phenylhydrazone:

-

React 4-methoxyphenylhydrazine with pyruvic acid in the presence of a suitable solvent (e.g., ethanol) and a catalytic amount of acid (e.g., acetic acid).

-

The reaction mixture is typically stirred at room temperature until the formation of the corresponding phenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product is then isolated by filtration and washed with a cold solvent.

-

-

Indolization:

-

The dried phenylhydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.

-

The mixture is heated to promote the cyclization and formation of the indole ring.

-

The reaction is quenched by pouring it into ice water, and the crude product is collected by filtration.

-

-

N-Alkylation:

-

The resulting 5-methoxy-2-methyl-1H-indole-3-carboxylic acid is N-alkylated using 1-bromopropane in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).

-

The reaction is heated to reflux until completion.

-

-

Purification:

-

The final product is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for single-crystal growth.

-

Crystallization Strategies

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For indole-3-carboxylic acids, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a less polar solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Table 1: Common Solvents for Crystallization of Indole Derivatives

| Solvent System | Polarity | Boiling Point (°C) | Notes |

| Ethanol/Water | High | Variable | Good for compounds with some water solubility. |

| Acetone/Hexane | Medium | Variable | A versatile system for compounds of intermediate polarity. |

| Dichloromethane/Methanol | Medium | Variable | Effective for a wide range of organic molecules. |

| Ethyl Acetate/Heptane | Low | Variable | Suitable for less polar compounds. |

Single-Crystal X-ray Diffraction: From Data to Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The workflow can be broken down into several key stages.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

Case Study: A Representative Indole-3-Carboxylic Acid Analog

To illustrate the type of data obtained from a crystallographic study, we will consider a hypothetical analog with a determined structure.

Table 2: Hypothetical Crystallographic Data for an Indole-3-Carboxylic Acid Analog

| Parameter | Value |

| Chemical Formula | C15H17NO3 |

| Formula Weight | 259.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.678(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1324.5(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.301 |

| R-factor (R1) | 0.045 |

| Weighted R-factor (wR2) | 0.123 |

| Goodness-of-fit (S) | 1.05 |

This data is illustrative and does not represent a published structure.

Analysis of Molecular Geometry

The refined crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. For our target molecule, key parameters of interest would include:

-

The planarity of the indole ring system.

-

The orientation of the carboxylic acid group relative to the indole ring.

-

The conformation of the N-propyl group.

Intermolecular Interactions

A crucial aspect of crystal structure analysis is the identification of intermolecular interactions, which dictate how the molecules pack in the solid state. For indole-3-carboxylic acids, hydrogen bonding is expected to be a dominant interaction.

Caption: Dimer formation via hydrogen bonding in carboxylic acids.

In the solid state, carboxylic acids often form centrosymmetric dimers through strong O-H···O=C hydrogen bonds. Other potential interactions include C-H···O contacts and π-π stacking between the indole rings of adjacent molecules. Understanding these interactions is critical for predicting the physicochemical properties of the solid form.

Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for characterizing the compound in solution and for confirming the bulk identity of the material used for crystallization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution, confirming the connectivity of atoms and providing information about the electronic environment of the nuclei.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For our target compound, characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretch (if N-alkylation is incomplete).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Conclusion and Future Directions

Determining the crystal structure of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid would be a valuable contribution to the field of medicinal chemistry. The structural insights gained would facilitate a deeper understanding of its structure-activity relationships and provide a solid foundation for the design of new therapeutic agents. The methodologies outlined in this guide provide a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this and other novel indole derivatives. The successful application of these techniques will undoubtedly accelerate the drug discovery and development process.

References

-

de Sá, A. L., et al. (2017). The Indole Nucleus in Medicinal Chemistry: A Review of Its Pharmacological Activities. Current Pharmaceutical Design, 23(34), 5185-5209. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of indoles: a patent review. Expert Opinion on Therapeutic Patents, 22(11), 1303-1341. [Link]

-

Su, T.-L., et al. (1991). Indole-3-carboxylic acids as a new class of HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 34(3), 992-998. [Link]

An In-depth Technical Guide to the Biological Activity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] This guide focuses on a specific, yet relatively unexplored derivative: 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid (CAS 1052546-88-9) . While extensive research on this particular molecule is not yet prevalent in publicly accessible literature, its structural features—a methoxy group at the 5-position, a methyl group at the 2-position, a propyl group at the 1-position, and a carboxylic acid at the 3-position—suggest a rich potential for therapeutic applications. This document serves as a comprehensive technical guide for researchers aiming to elucidate the biological activities of this promising compound. We will draw upon established knowledge of related indole-3-carboxylic acid derivatives to hypothesize potential activities and provide detailed, field-proven protocols for their investigation.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the physicochemical properties of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is paramount for designing robust biological assays. Key parameters to determine would include solubility in various aqueous and organic solvents, pKa, logP, and stability under different pH and temperature conditions.

While a specific synthesis protocol for this exact molecule was not found in the immediate search, a general synthetic strategy can be proposed based on established indole synthesis methodologies, such as the Fischer, Bischler, or Hemetsberger indole synthesis.[2] A plausible route could involve the reaction of a suitably substituted phenylhydrazine with a keto-acid, followed by N-alkylation with a propyl halide.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on structurally similar indole derivatives, we can postulate several key biological activities for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid.

Anti-inflammatory Activity

The indole scaffold is a well-established anti-inflammatory pharmacophore.[3] Many indole derivatives exert their effects through the inhibition of key inflammatory mediators.

Causality behind Experimental Choices: The selection of assays to probe anti-inflammatory activity should be based on a tiered approach, starting from in vitro enzymatic and cell-based assays to in vivo models of inflammation. This allows for a comprehensive understanding of the compound's mechanism of action and its potential efficacy.

Hypothesized Mechanism of Action: 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid may inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[3] Furthermore, it could potentially modulate pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages.[4]

Experimental Protocols: A Roadmap for Biological Characterization

The following section provides detailed, step-by-step methodologies for the comprehensive evaluation of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid's biological activity.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the compound's selectivity in inhibiting the two COX isoforms.

-

Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX-1 and COX-2.

-

Protocol:

-

Prepare a stock solution of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength according to the manufacturer's instructions.

-

Calculate the IC50 values for both enzymes.

-

2. Inhibition of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells.

-

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified by ELISA.[4]

-

Protocol:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Determine the concentration-dependent inhibitory effect of the compound.

-

Workflow for In Vitro Anti-inflammatory Screening

Caption: In vitro screening workflow for anti-inflammatory activity.

In Vivo Analgesic Activity Models

1. Acetic Acid-Induced Writhing Test in Mice

This is a widely used model for screening peripheral analgesic activity.

-

Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a pain response. Analgesic compounds reduce the number of writhes.

-

Protocol:

-

Acclimatize male Swiss albino mice for at least one week.

-

Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., diclofenac sodium), and test compound groups at different doses.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a suitable pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).

-

Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

-

2. Formalin Test in Rats

This model can differentiate between central and peripheral analgesic effects.

-

Principle: Subcutaneous injection of formalin into the paw induces a biphasic pain response. The early phase (0-5 min) is due to direct chemical stimulation of nociceptors (neurogenic pain), while the late phase (15-30 min) is due to an inflammatory response (inflammatory pain).

-

Protocol:

-

Acclimatize male Wistar rats for at least one week.

-

Administer the test compound, vehicle, or positive control (e.g., morphine) at appropriate doses and routes.

-

After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5%) subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat in an observation chamber and record the time spent licking or biting the injected paw during the early and late phases.

-

Analyze the data to determine the effect of the compound on both phases of the pain response.

-

Workflow for In Vivo Analgesic Testing

Caption: In vivo workflow for assessing analgesic efficacy.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

| Assay | Parameter | Test Compound | Positive Control |

| COX-1 Inhibition | IC50 (µM) | TBD | TBD (e.g., SC-560) |

| COX-2 Inhibition | IC50 (µM) | TBD | TBD (e.g., Celecoxib) |

| TNF-α Inhibition | IC50 (µM) | TBD | TBD (e.g., Dexamethasone) |

| IL-6 Inhibition | IC50 (µM) | TBD | TBD (e.g., Dexamethasone) |

Table 2: In Vivo Analgesic Activity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

| Model | Dose (mg/kg) | % Inhibition of Writhing | % Inhibition of Licking (Early Phase) | % Inhibition of Licking (Late Phase) |

| Acetic Acid Writhing | TBD | TBD | N/A | N/A |

| Formalin Test | TBD | N/A | TBD | TBD |

Potential for Anticancer and Antihypertensive Activities

Beyond anti-inflammatory and analgesic effects, the indole-3-carboxylic acid scaffold has been explored for other therapeutic applications.

-